Lipophilicity (logP) Comparison: 2-Cyclopentylpropanoic acid vs. 3-Cyclopentylpropanoic acid
2-Cyclopentylpropanoic acid exhibits a measurably lower lipophilicity compared to its positional isomer, 3-cyclopentylpropanoic acid. This difference is quantified by a lower calculated partition coefficient (logP), which directly impacts the molecule's solubility profile and its ability to partition into non-polar environments such as lipid bilayers or organic solvents [1]. The alpha-substitution of the cyclopentyl group results in a slightly more polar molecule, potentially offering advantages in formulations requiring reduced lipophilicity or in synthetic steps where differential solubility is exploited [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.206 (calculated) |
| Comparator Or Baseline | 3-Cyclopentylpropanoic acid (CAS 140-77-2): logP = 2.27 (calculated) [2] |
| Quantified Difference | ΔlogP = -0.064 |
| Conditions | Calculated using standard in silico prediction methods (ACD/Labs or similar) as reported by chemical suppliers. |
Why This Matters
The -0.064 difference in logP can influence solubility, membrane permeability, and protein binding, making 2-cyclopentylpropanoic acid a distinct choice for applications where slightly reduced lipophilicity is desired.
- [1] Chembase.cn. (n.d.). 2-cyclopentylpropanoic acid. Retrieved from www.chembase.cn. View Source
- [2] ChemSrc. (2025). 3-Cyclopentylpropanoic acid. Retrieved from m.chemsrc.com. View Source
